NU2058 is a second-generation, O6-substituted guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2 and CDK1 with IC50 values of 17 µM and 26 µM, respectively, in cell-free assays. Developed as a chemical probe for studying cell cycle regulation, it functions as an ATP-competitive inhibitor. Its specific chemical structure allows it to bind within the ATP pocket of CDKs, leading to cell cycle arrest, typically in the G1 phase, and providing a well-characterized tool for investigating CDK-dependent cellular processes.
While compounds like Olomoucine and Roscovitine share a purine core, they are not direct substitutes for NU2058. Subtle modifications to the purine scaffold dramatically alter potency and selectivity across the CDK family. NU2058's O6-cyclohexylmethyl substitution confers a distinct binding orientation within the ATP pocket compared to other purine inhibitors, leading to a unique kinase inhibition profile. Procuring a different analogue, such as Roscovitine (which has an IC50 of 0.10 µM for CDK2/cyclin E), risks introducing unintended off-target effects or insufficient potency against the desired kinase, compromising experimental reproducibility and interpretation. Therefore, selecting the specific inhibitor with a known and validated activity profile is critical for targeted cell cycle studies.
NU2058 demonstrates well-characterized, moderate potency against the primary cell cycle kinases CDK2 and CDK1, with reported IC50 values of 17 µM and 26 µM, respectively. This contrasts with the higher potency of its derivative Roscovitine (IC50 ≈ 0.1 µM for CDK2/cyclin E) and the lower potency of the parent-class compound Olomoucine (average GI50 of 60.3 µM across NCI-60 cell lines).
| Evidence Dimension | Inhibitory Concentration (IC50) in cell-free enzyme assays |
| Target Compound Data | 17 µM (for CDK2); 26 µM (for CDK1) |
| Comparator Or Baseline | Roscovitine: ~0.1 µM (for CDK2/cyclin E); Olomoucine: GI50 of 60.3 µM (NCI-60 panel average) |
| Quantified Difference | NU2058 is significantly less potent than Roscovitine but more potent than Olomoucine in relevant assays. |
| Conditions | Cell-free recombinant kinase assays for IC50 values; NCI-60 panel for GI50 values. |
This specific potency window makes NU2058 suitable for experiments where high-nanomolar inhibition could be overly toxic or obscure dose-dependent effects, providing a wider concentration range for cellular studies.
The binding mode of NU2058 has been validated by co-crystallography with the CDK2-cyclin A complex. The structure confirms that the compound occupies the ATP-binding pocket and forms specific hydrogen bonds with the backbone atoms of hinge region residues Leu83 and Glu81. This provides a definitive, atomic-level understanding of its mechanism, a level of validation not available for all kinase inhibitors and crucial for ensuring on-target activity.
| Evidence Dimension | Structural validation of binding mode |
| Target Compound Data | Co-crystal structure with CDK2-cyclin A determined. |
| Comparator Or Baseline | Generic inhibitors without crystallographic validation. |
| Quantified Difference | Provides atomic-resolution proof of the binding mechanism. |
| Conditions | X-ray crystallography of T160pCDK2-cyclinA in complex with NU2058. |
For researchers conducting mechanism-of-action studies or using the compound as a structural base for further inhibitor design, this crystallographic evidence provides high confidence that the observed biological effects are due to direct, on-target CDK2 inhibition.
In androgen-sensitive LNCaP prostate cancer cells, NU2058 demonstrates effective growth inhibition with a GI50 of 15 µM. This cellular activity is accompanied by clear mechanistic markers, including reduced CDK2 activity, decreased phosphorylation of the retinoblastoma protein (pRb), and a confirmed G1 cell cycle phase arrest. This provides a direct link between the compound's enzymatic inhibition and a functional cellular outcome, validating its use as a tool to induce and study G1 arrest.
| Evidence Dimension | Cellular Growth Inhibition (GI50) and Mechanism |
| Target Compound Data | GI50 = 15 µM; induces G1 arrest and reduces pRb phosphorylation. |
| Comparator Or Baseline | Untreated control cells. |
| Quantified Difference | Dose-dependent inhibition of cell growth linked to a specific cell cycle checkpoint. |
| Conditions | LNCaP human prostate cancer cell line. |
This evidence confirms that NU2058 is cell-permeable and effectively engages its target in a complex biological system, making it a reliable tool for inducing and studying G1 arrest in comparable cell models.
Based on its demonstrated ability to inhibit CDK2 and cause G1 arrest with reduced pRb phosphorylation in cellular models, NU2058 is a well-suited tool for experiments requiring chemical induction of a G1 block to study downstream events or for cell synchronization protocols.
With its structurally confirmed binding to CDK2 and established IC50 value, NU2058 serves as a reliable chemical probe to interrogate whether a specific cellular process is dependent on CDK2 activity. Its moderate potency allows for clear dose-response studies.
The availability of a co-crystal structure and known structure-activity relationships make NU2058 an excellent, well-characterized starting point or benchmark compound for medicinal chemistry programs aimed at developing more potent or selective purine-based kinase inhibitors.
Irritant